molecular formula C13H10BrNOS B5764458 3-(4-bromo-2-thienyl)-N-phenylacrylamide

3-(4-bromo-2-thienyl)-N-phenylacrylamide

Cat. No.: B5764458
M. Wt: 308.20 g/mol
InChI Key: RZTQYHCNBUHJNC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-thienyl)-N-phenylacrylamide (IUPAC: (E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide) is an α,β-unsaturated acrylamide derivative featuring a brominated thiophene ring at the β-position and a phenyl group attached to the amide nitrogen.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNOS/c14-10-8-12(17-9-10)6-7-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTQYHCNBUHJNC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Features

The α,β-unsaturated carbonyl group in N-phenylacrylamides is a critical pharmacophore, enabling covalent interactions with cysteine residues (e.g., in NEK7 for NLRP3 inflammasome inhibition) . Substituents on the acrylamide backbone modulate electronic properties and biological activity:

Compound Name Substituent Key Structural Features
3-(4-Bromo-2-thienyl)-N-phenylacrylamide 4-Bromo-2-thienyl Bromine (electron-withdrawing), thiophene (aromatic, sulfur-containing)
NED416 2,4-Dichlorophenyl Dichlorophenyl (electron-withdrawing, lipophilic)
(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide Cyano, indol-3-yl Cyano (electron-withdrawing), indole (π-rich, hydrogen-bonding)
NEA1 4-Nitrophenyl Nitro group (electron-withdrawing, redox-active)

Key Observations :

  • Thiophene’s sulfur atom may engage in hydrophobic or π-π interactions distinct from phenyl or indole rings .

Physicochemical and Spectroscopic Properties

While direct data for the target compound is unavailable, analogs provide insights:

Property (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide NED416
Molecular Weight 313.34 g/mol 315.19 g/mol
Solubility Moderate in DMSO, ethanol Lipophilic (dichlorophenyl enhances)
1H NMR Characteristic vinyl (δ 6.5–7.5 ppm) and indole protons Dichlorophenyl signals (δ 7.2–7.8 ppm)

Prediction for Target Compound :

  • Mass: ~306.2 g/mol (C₁₃H₁₀BrNOS).
  • NMR : Thiophene protons (δ 7.0–7.5 ppm), acrylamide vinyl protons (δ 6.3–6.8 ppm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.